O-Hexylhydroxylamine Hydrochloride O-Hexylhydroxylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18351490
InChI: InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-8-7;/h2-7H2,1H3;1H
SMILES:
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol

O-Hexylhydroxylamine Hydrochloride

CAS No.:

Cat. No.: VC18351490

Molecular Formula: C6H16ClNO

Molecular Weight: 153.65 g/mol

* For research use only. Not for human or veterinary use.

O-Hexylhydroxylamine Hydrochloride -

Specification

Molecular Formula C6H16ClNO
Molecular Weight 153.65 g/mol
IUPAC Name O-hexylhydroxylamine;hydrochloride
Standard InChI InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-8-7;/h2-7H2,1H3;1H
Standard InChI Key RUMYSLNKNKBRJJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCON.Cl

Introduction

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of O-substituted hydroxylammonium salts typically involves two primary methods:

  • O-Alkylation of Hydroxylamine Derivatives:

    • Reaction of hydroxylamine with alkyl halides or alcohols in the presence of acid catalysts. For example, acetone oxime ethers can undergo hydrolysis to yield O-alkylhydroxylamines .

    • A patent (US5382685A) describes the preparation of O-substituted hydroxylammonium salts via methanolysis of hydroxylamine sulfonates, which could be adapted for hexyl derivatives .

  • Methanolysis of Hydroxylamine Sulfonates:

    • Reacting hydroxylamine sulfonate salts with methanol or hexanol under controlled conditions to produce the corresponding O-alkylhydroxylamine hydrochloride .

Process Optimization

Key parameters for synthesis include:

  • Temperature: 40–80°C to prevent decomposition .

  • Solvents: Use of inert hydrocarbons (e.g., cyclohexane) to facilitate azeotropic distillation of byproducts like acetone .

  • Acid Catalysts: Mineral acids (e.g., HCl) in stoichiometric excess to drive the reaction .

Physicochemical Properties

Structural and Molecular Characteristics

  • Molecular Formula: C₆H₁₅NO·HCl

  • Molecular Weight: 137.65 g/mol (calculated) .

  • Appearance: White crystalline powder (inferred from O-methyl analogs) .

Thermal and Solubility Data

PropertyValueSource Analogy
Melting Point~150°C (decomposes)O-Methyl derivative
Solubility in WaterModerateO-Methyl derivative
Solubility in EthanolSlightly solubleO-Methyl derivative
Density~1.1 g/cm³O-Methyl derivative

Spectroscopic Data

  • IR Spectroscopy: Expected N–O and C–O stretches at 950–1250 cm⁻¹ .

  • NMR: Characteristic peaks for hexyl (–CH₂–) and amine (–NH₂) groups .

Applications in Industry and Research

Organic Synthesis

  • Derivatization Agent: Used to form O-hexyl oximes from aldehydes/ketones, enhancing volatility for gas chromatography (GC-MS) analysis .

  • Building Block: Intermediate in synthesizing surfactants, pharmaceuticals, and agrochemicals requiring long alkyl chains .

Pharmaceutical Relevance

  • DNA Repair Inhibition: Analogous to O-methylhydroxylamine, it may inhibit base excision repair (BER) by binding apurinic sites, potentiating chemotherapy agents .

  • Antimicrobial Agents: Structural motif in antibiotics (e.g., cephalosporins) .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse in fume hood
StorageCool, dry place under inert gas

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